molecular formula C9H11F3N2O3 B13076775 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate

1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate

Cat. No.: B13076775
M. Wt: 252.19 g/mol
InChI Key: NIMYGTUERKOCKP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridinone core with an aminoethyl side chain, and it is often used in the form of its trifluoroacetate salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows for versatile modifications and interactions with various biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C9H11F3N2O3

Molecular Weight

252.19 g/mol

IUPAC Name

1-(2-aminoethyl)pyridin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H10N2O.C2HF3O2/c8-4-6-9-5-2-1-3-7(9)10;3-2(4,5)1(6)7/h1-3,5H,4,6,8H2;(H,6,7)

InChI Key

NIMYGTUERKOCKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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